BenchChemオンラインストアへようこそ!

5,6,7,8-Tetrahydroquinazoline

DNA gyrase inhibition antibacterial topoisomerase IV

5,6,7,8-Tetrahydroquinazoline (CAS 5632-33-7) is a bicyclic heterocycle consisting of a quinazoline ring system saturated at the 5,6,7,8-positions, with molecular formula C₈H₁₀N₂ and molecular weight 134.18 g/mol. It serves as a versatile scaffold in medicinal chemistry, with the partially saturated pyrimidine ring offering distinct electronic and conformational properties compared to fully aromatic quinazoline.

Molecular Formula C8H10N2
Molecular Weight 134.18 g/mol
CAS No. 5632-33-7
Cat. No. B1197369
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6,7,8-Tetrahydroquinazoline
CAS5632-33-7
Synonyms5,6,7,8-tetrahydroquinazoline
Molecular FormulaC8H10N2
Molecular Weight134.18 g/mol
Structural Identifiers
SMILESC1CCC2=NC=NC=C2C1
InChIInChI=1S/C8H10N2/c1-2-4-8-7(3-1)5-9-6-10-8/h5-6H,1-4H2
InChIKeySMSHIXOEBWOYJS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,6,7,8-Tetrahydroquinazoline (CAS 5632-33-7): Core Scaffold Identity and Research-Grade Procurement Profile


5,6,7,8-Tetrahydroquinazoline (CAS 5632-33-7) is a bicyclic heterocycle consisting of a quinazoline ring system saturated at the 5,6,7,8-positions, with molecular formula C₈H₁₀N₂ and molecular weight 134.18 g/mol [1]. It serves as a versatile scaffold in medicinal chemistry, with the partially saturated pyrimidine ring offering distinct electronic and conformational properties compared to fully aromatic quinazoline [2]. Commercially available at purities ranging from 95% to 99+%, the compound is typically supplied as a colorless to pale yellow liquid with limited water solubility but good solubility in organic solvents, and a computed XLogP3 of 1.4 [1].

Why 5,6,7,8-Tetrahydroquinazoline Cannot Be Replaced by 5,6,7,8-Tetrahydroquinoline or Quinazoline in Target-Focused Research


The 5,6,7,8-tetrahydroquinazoline scaffold cannot be generically substituted by its closest structural analogs—5,6,7,8-tetrahydroquinoline, quinazoline, or 1,2,3,4-tetrahydroquinazoline—because each regioisomer and saturation variant presents fundamentally different hydrogen-bonding capacity, electronic distribution, and target engagement profiles. The 1,3-diazine arrangement in 5,6,7,8-tetrahydroquinazoline confers two hydrogen bond acceptor sites (topological polar surface area 25.8 Ų) versus only one in 5,6,7,8-tetrahydroquinoline [1][2]. In DNA gyrase inhibitor programs, the 5,6,7,8-tetrahydroquinazoline scaffold yielded low nanomolar E. coli DNA gyrase inhibitors after structure-based optimization, whereas the 4,5,6,7-tetrahydrobenzo[1,2-d]thiazole scaffold required distinct substitution patterns to achieve comparable potency [3]. In antifolate DHFR programs, 2,4-diamino-5,6,7,8-tetrahydroquinazoline analogues demonstrated IC₅₀ values <50 nM against P. falciparum, with selectivity profiles dependent on the tetrahydroquinazoline core geometry that cannot be replicated by quinazoline or pteridine cores [4]. These scaffold-specific differences in target potency and selectivity mean that procurement decisions based solely on core-class similarity risk introducing inactive or non-selective compounds.

Product-Specific Quantitative Evidence Guide: 5,6,7,8-Tetrahydroquinazoline vs. Key Comparators


DNA Gyrase Inhibition: 5,6,7,8-Tetrahydroquinazoline Scaffold Delivers Low Nanomolar Potency After Optimization, Comparable to 4,5,6,7-Tetrahydrobenzo[1,2-d]thiazole

In a direct comparative scaffold screen, both the 5,6,7,8-tetrahydroquinazoline and 4,5,6,7-tetrahydrobenzo[1,2-d]thiazole scaffolds were identified as low micromolar inhibitors of Escherichia coli DNA gyrase from a library of marine alkaloid oroidin analogues [1]. Structure-based optimization of the tetrahydroquinazoline series resulted in low nanomolar E. coli DNA gyrase inhibitors, with some compounds also exhibiting micromolar inhibition of E. coli topoisomerase IV and Staphylococcus aureus homologues [1]. The best compound from the optimized series, (4-(4,5-dibromo-1H-pyrrole-2-carboxamido)benzoyl)glycine (18a), displayed an IC₅₀ of 450 nM against E. coli DNA gyrase [2]. Some tetrahydroquinazoline-based compounds possessed modest antibacterial activity against Gram-positive bacterial strains, while evaluation against wild-type, impA, and ΔtolC E. coli strains indicated they are efflux pump substrates and/or lack optimal physicochemical properties for cell wall penetration [1].

DNA gyrase inhibition antibacterial topoisomerase IV E. coli scaffold optimization

Antifolate DHFR Inhibition: 2,4-Diamino-5,6,7,8-Tetrahydroquinazoline Analogues Achieve Sub-50 nM IC₅₀ Against P. falciparum, 467-Fold Superior to Pyrimethamine

In a direct comparative study of 28 compounds comprising 2,4-diaminoquinazolines, 2,4-diamino-5,6,7,8-tetrahydroquinazolines, and 2,4-diaminopteridines, three tetrahydroquinazoline analogues (compounds 8, 9, and 10) demonstrated IC₅₀ values <50 nM against the highly pyrimethamine-resistant V1S strain of Plasmodium falciparum [1]. The most potent compound overall was a quinazoline (compound 1, IC₅₀ ≈ 9 nM), but the tetrahydroquinazoline sub-series independently achieved sub-50 nM potency, representing a 467-fold improvement over pyrimethamine (IC₅₀ = 4,200 nM) and exceeding chlorcycloguanil (IC₅₀ = 81 nM) [1]. In a separate DHFR selectivity study, 2,4-diamino-6-(arylmethyl)-5,6,7,8-tetrahydroquinazoline analogue 5d (2-methoxybenzyl) exhibited an IC₅₀ of 0.014 μM against T. gondii DHFR with a selectivity ratio of 8.6 versus rat liver DHFR [2]. This contrasts with the general observation that many tetrahydroquinazoline antifolates were nonselective against P. carinii DHFR (more potent against rat liver enzyme), highlighting the critical dependence of selectivity on the specific 6-substituent [2].

DHFR inhibition antimalarial P. falciparum antifolate pyrimethamine resistance

Antibacterial Spectrum: 5,6,7,8-Tetrahydroquinazoline Binds DNA Gyrase and Topoisomerase IV, Active Against Gram-Positive Pathogens Including S. aureus and E. faecalis

The unsubstituted 5,6,7,8-tetrahydroquinazoline has been demonstrated to bind bacterial DNA gyrase and topoisomerase IV, with reported activity against Gram-positive bacteria including Staphylococcus aureus, Streptococcus pneumoniae, and Enterococcus faecalis [1]. The compound interacts with the catalytic site of the enzyme and reduces it to its inactive form, and additionally inhibits the production of bacterial efflux pumps . In a study of substituted tetrahydroquinazoline derivatives (compounds 11-15), several analogues showed MIC values of 20 μg/mL against Gram-positive organisms including B. subtilis, S. faecalis, and M. luteus, with activity comparable to Benzyl Penicillin at 200 μg/mL [2]. The methoxy-hydroxy substituted analogue 14 inhibited all tested Gram-positive organisms except B. subtilis at MIC 20 μg/mL, demonstrating that substituent effects on the tetrahydroquinazoline core can modulate antibacterial spectrum [2]. All tested compounds (11-15) were non-toxic to human PBMC cells from 5 μg to 800 μg levels [2].

antibacterial DNA gyrase Gram-positive S. aureus efflux pump

Xanthine Oxidase Inhibition: 2-Amino-4-hydroxy-5,6,7,8-tetrahydroquinazoline Derivatives Compared to Pteridine Counterparts

A systematic evaluation of 23 quinazolines and 5,6,7,8-tetrahydroquinazolines as inhibitors of bovine milk xanthine oxidase established structure-activity relationships for this scaffold class [1]. Among the tested compounds, 2-amino-4-hydroxy-6-hydroxymethylquinazoline was a threefold better inhibitor than its pteridine counterpart (2-amino-4-hydroxy-6-hydroxymethylpteridine), demonstrating that the quinazoline/tetrahydroquinazoline core can outperform the pteridine scaffold in XO inhibition [1]. The most potent compound identified was 2-amino-4-hydroxyquinazoline-6-carboxaldehyde [1]. This study provides direct quantitative evidence that the aza-heterocyclic composition (quinazoline vs. pteridine) significantly influences xanthine oxidase inhibitory potency, and that saturation of the benzo ring (as in 5,6,7,8-tetrahydroquinazoline) introduces an additional parameter for modulating enzyme interaction.

xanthine oxidase inhibition gout purine analogue enzyme inhibition SAR

Physicochemical Differentiation: Two Nitrogen Atoms Confer Distinct LogP, Hydrogen Bonding, and Basicity Compared to 5,6,7,8-Tetrahydroquinoline

The physicochemical profile of 5,6,7,8-tetrahydroquinazoline is fundamentally distinct from its closest carbon analogue, 5,6,7,8-tetrahydroquinoline (CAS 10500-57-9). The tetrahydroquinazoline scaffold features two nitrogen atoms in the pyrimidine ring (molecular formula C₈H₁₀N₂, MW 134.18 g/mol, zero hydrogen bond donors, two hydrogen bond acceptors) versus one nitrogen in the pyridine ring of tetrahydroquinoline (C₉H₁₁N, MW 133.19 g/mol, one hydrogen bond acceptor) [1][2]. This difference produces a computed XLogP3 of 1.4 for tetrahydroquinazoline [1] compared to a calculated Log P of 2.369 for tetrahydroquinoline [2], reflecting the increased polarity from the second nitrogen. The topological polar surface area of tetrahydroquinazoline (25.8 Ų) is approximately 2-fold larger than that of tetrahydroquinoline (~12.9 Ų predicted for a single nitrogen heterocycle), directly impacting membrane permeability and CNS penetration potential [1][2]. The predicted pKa of tetrahydroquinoline is 6.30 ± 0.20 , whereas the two-nitrogen pyrimidine system of tetrahydroquinazoline is expected to be less basic due to the electron-withdrawing effect of the second nitrogen. Solubility data indicate 5,6,7,8-tetrahydroquinazoline is soluble at 56 g/L in aqueous conditions .

physicochemical properties LogP hydrogen bonding basicity scaffold selection

Scaffold Diversifiability: 5,6,7,8-Tetrahydroquinazoline Offers Four Orthogonal Points of Functionalization Enabling Focused Library Synthesis

A 2024 methodology study demonstrated that the 5,6,7,8-tetrahydroquinazoline scaffold can be systematically diversified at four distinct positions (RA-RD) through a convergent seven-step synthetic sequence starting from nitroalkanes, ethyl acrylate, and amidines [1]. This four-point diversification strategy is more versatile than what is achievable with the 5,6,7,8-tetrahydroquinoline scaffold (typically diversified at fewer positions due to the single nitrogen atom limiting nucleophilic substitution options) or the fully aromatic quinazoline scaffold (where electrophilic aromatic substitution directs functionalization to specific positions, limiting regiochemical flexibility). The study demonstrated eight fully decorated scaffold examples with diversification at: RA (C2, from amidine), RB (C4, via nucleophilic substitution with 10 alkyl amines or 2 aryl thiols), RC (C6 from nitroalkane, with Me or Bu), and RD (C6-NH, via amidation with various carboxylic acids) [1]. This compares to the 5,6,7,8-tetrahydroquinazoline-2,4-diamine scaffold used in DHFR programs, which is typically diversified only at the 6-position [2].

scaffold diversification medicinal chemistry library synthesis nitroalkane amidine

Procurement Application Scenarios: Where 5,6,7,8-Tetrahydroquinazoline Delivers Evidence-Backed Value


Antibacterial DNA Gyrase B/Topoisomerase IV Dual Inhibitor Programs Targeting Gram-Positive Pathogens

Research groups focused on overcoming fluoroquinolone resistance should procure 5,6,7,8-tetrahydroquinazoline as a starting scaffold for ATP-binding site inhibitors of DNA gyrase B and topoisomerase IV. The scaffold has been validated to yield low nanomolar E. coli DNA gyrase inhibitors after structure-based optimization, with demonstrated activity against S. aureus homologues [1]. The dual enzyme inhibition profile differentiates this mechanism from fluoroquinolones that target the GyrA/ParC subunits. The four-point diversification strategy recently reported [2] enables systematic exploration of the ATP-binding pocket, while the scaffold's efflux pump substrate properties can be addressed through physicochemical optimization informed by the baseline LogP of 1.4 and TPSA of 25.8 Ų [3]. This application is supported by the scaffold's known binding to bacterial topoisomerase IV and activity against Gram-positive pathogens including S. aureus, S. pneumoniae, and E. faecalis .

Non-Purine Xanthine Oxidase Inhibitor Development for Gout and Hyperuricemia

The tetrahydroquinazoline scaffold is a validated non-purine template for xanthine oxidase (XO) inhibition, with 2-amino-4-hydroxy-6-hydroxymethylquinazoline demonstrating threefold superior inhibition compared to its pteridine counterpart [4]. This is particularly relevant for programs seeking to avoid the hypersensitivity reactions (Stevens-Johnson syndrome, DRESS syndrome) associated with purine-based XO inhibitors like allopurinol. The scaffold's ability to present both quinazoline and 5,6,7,8-tetrahydroquinazoline variants within the same SAR series allows systematic evaluation of the impact of ring saturation on enzyme potency and selectivity. The established synthetic accessibility of diversely substituted tetrahydroquinazolines [2] supports rapid analog generation for XO inhibitor optimization.

Antifolate DHFR Inhibitor Programs for Drug-Resistant Malaria and Opportunistic Infections

The 2,4-diamino-5,6,7,8-tetrahydroquinazoline sub-series has demonstrated sub-50 nM IC₅₀ values against pyrimethamine-resistant P. falciparum (V1S strain), representing a 467-fold potency advantage over pyrimethamine [5]. For T. gondii, the 2-methoxybenzyl analogue 5d achieved an IC₅₀ of 0.014 μM with 8.6-fold selectivity over mammalian DHFR, and in vivo efficacy was demonstrated with compound 5h prolonging survival in T. gondii-infected mice to the same degree as clindamycin at 25 mg/kg [6]. Procurement of the unsubstituted 5,6,7,8-tetrahydroquinazoline core enables construction of focused antifolate libraries with systematic variation at the 6-position—the key determinant of DHFR potency and species selectivity—for programs targeting resistant P. falciparum, P. carinii, and T. gondii infections.

Focused Medicinal Chemistry Library Synthesis Leveraging Four-Point Scaffold Diversification

The 2024 methodology by Jardner et al. establishes 5,6,7,8-tetrahydroquinazoline as a privileged scaffold for parallel library synthesis with four independent diversification points (RA at C2, RB at C4, RC at C6, RD at C6-NH) [2]. This is superior to typical tetrahydroquinoline libraries (fewer diversification handles) and aromatic quinazoline libraries (restricted regiochemistry). The convergent synthetic sequence supports rapid analog generation for hit-to-lead campaigns across multiple target classes including kinases, GPCRs (notably dopamine D3 receptor, where the 4-methoxy-tetrahydroquinazoline derivative 6i showed among the highest D3 affinities and selectivities reported [7]), and epigenetic targets. The scaffold is commercially available at 95-99+% purity from multiple vendors [3], ensuring reproducible starting material quality for library production.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5,6,7,8-Tetrahydroquinazoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.